molecular formula C19H17ClN4OS B11781785 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No.: B11781785
M. Wt: 384.9 g/mol
InChI Key: NAODVMALTYMQBY-UHFFFAOYSA-N
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Description

2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole derivative is then reacted with an allyl halide to introduce the allyl group.

    Acetamide Formation: The final step involves the reaction of the triazole-thioether derivative with 4-chlorophenyl acetic acid or its derivatives under appropriate conditions to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, especially at the phenyl or allyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the triazole ring may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar biological activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its triazole core and functional groups may interact with biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties may contribute to the performance and efficacy of various products.

Mechanism of Action

The mechanism of action of 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with enzymes, receptors, or other molecular targets. The compound may inhibit enzyme activity, modulate receptor function, or interfere with cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.

    Fluconazole: A triazole antifungal agent used in the treatment of fungal infections.

    Voriconazole: Another triazole antifungal with a broad spectrum of activity.

Uniqueness

2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. The presence of the allyl, phenyl, and chlorophenyl groups, along with the triazole core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H17ClN4OS

Molecular Weight

384.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H17ClN4OS/c1-2-12-24-18(14-6-4-3-5-7-14)22-23-19(24)26-13-17(25)21-16-10-8-15(20)9-11-16/h2-11H,1,12-13H2,(H,21,25)

InChI Key

NAODVMALTYMQBY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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